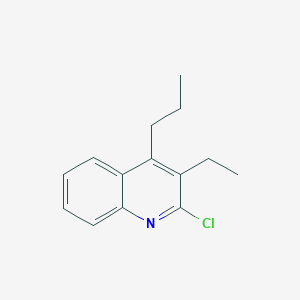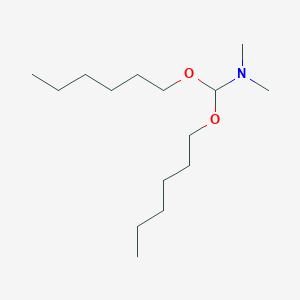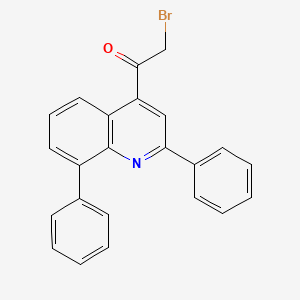
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a bromine atom, a quinoline ring, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone typically involves the bromination of 1-(2,8-diphenylquinolin-4-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Applications De Recherche Scientifique
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-dimethylamino-phenyl)ethanone: Similar in structure but with a dimethylamino group instead of the quinoline ring.
2-Bromo-4-nitroacetophenone: Contains a nitro group and is used in different chemical applications.
Uniqueness
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is unique due to its combination of a bromine atom, a quinoline ring, and two phenyl groups. This structure provides it with distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
6313-99-1 |
|---|---|
Formule moléculaire |
C23H16BrNO |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
2-bromo-1-(2,8-diphenylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C23H16BrNO/c24-15-22(26)20-14-21(17-10-5-2-6-11-17)25-23-18(12-7-13-19(20)23)16-8-3-1-4-9-16/h1-14H,15H2 |
Clé InChI |
JOZWKFSIZCTUNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3C(=O)CBr)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)
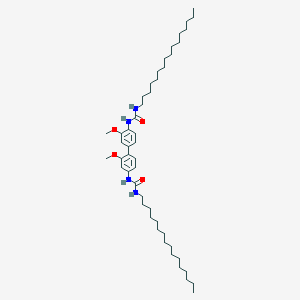

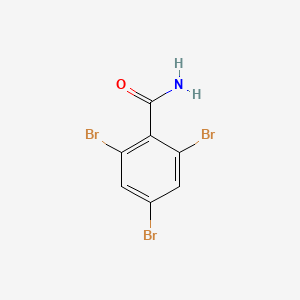
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
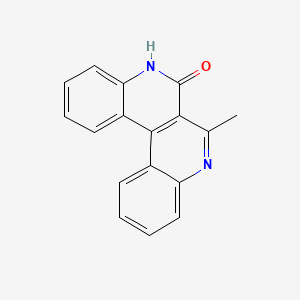
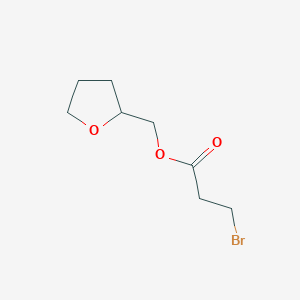
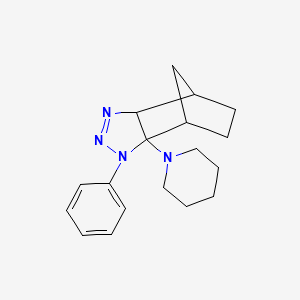

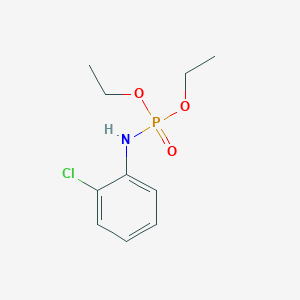
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
